molecular formula C16H15ClFNO5S B2643267 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide CAS No. 2034418-46-5

3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2643267
CAS No.: 2034418-46-5
M. Wt: 387.81
InChI Key: HDBNPUZJZAYDON-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a sophisticated research compound primarily investigated for its potential as a selective antagonist for adrenergic receptors. Its molecular design integrates a benzenesulfonamide pharmacophore, a feature common in many receptor ligands, with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a privileged structure in medicinal chemistry known for interacting with various neuroreceptors. This structural combination suggests its principal research value lies in the field of neuroscience and neuropharmacology, where it is used to probe the function and signaling pathways of specific receptor subtypes. Researchers utilize this compound in vitro to study receptor-ligand binding kinetics and in cellular assays to elucidate downstream effects on secondary messenger systems. The presence of the sulfonamide group is critical for mimicking endogenous neurotransmitters and achieving high affinity at target sites. The specific halogenation pattern with chlorine and fluorine atoms is designed to fine-tune the molecule's electronic properties, metabolic stability, and binding selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for neurological and psychiatric disorders. Its application is strictly confined to laboratory research to advance the understanding of complex neurochemical processes.

Properties

IUPAC Name

3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-9-14(20)10-1-4-15-16(7-10)24-6-5-23-15/h1-4,7-8,14,19-20H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBNPUZJZAYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H12ClN2O5SC_{11}H_{12}ClN_{2}O_{5}S and molecular weight of approximately 292.74 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamides often exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The presence of the dioxin moiety may also suggest potential interactions with cellular pathways involved in cancer and inflammation.

Biological Activity Overview

  • Antimicrobial Activity :
    • Sulfonamides are generally recognized for their antibacterial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains by blocking the enzyme dihydropteroate synthase, crucial for folate synthesis.
  • Anticancer Potential :
    • The dioxin structure may confer additional anticancer properties. Studies have shown that dioxins can influence cellular signaling pathways such as apoptosis and cell proliferation, potentially making this compound a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects :
    • Compounds featuring sulfonamide groups have been explored for their anti-inflammatory effects. They may modulate the immune response by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamides and reported significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy .
  • Dioxin-related Cancer Research : Research outlined in Cancer Research highlighted that dioxin derivatives could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This mechanism may be relevant for understanding the potential anticancer effects of the compound.
  • Inflammation Modulation Study : A recent study demonstrated that sulfonamide derivatives could reduce inflammation markers in animal models of arthritis, indicating a promising avenue for therapeutic applications .

Data Table: Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth via folate synthesis blockade
AnticancerInduction of apoptosis through ROS generation
Anti-inflammatoryReduction of inflammation markers in animal models

Scientific Research Applications

The compound 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

The compound is primarily explored for its potential as a pharmaceutical agent. Research indicates that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of benzo[d]dioxins can interact with cellular targets associated with cancer proliferation .

Biochemical Studies

The sulfonamide group in this compound allows it to serve as a versatile tool in biochemical assays. It can be used to study enzyme inhibition mechanisms, particularly in sulfonamide-sensitive enzymes. Its structural similarity to established sulfa drugs makes it a candidate for comparative studies on drug efficacy and resistance .

Environmental Science

Research has also focused on the environmental implications of compounds like this one, particularly concerning their degradation products and ecological impact. Studies have indicated that such compounds can affect microbial communities in soil and water ecosystems, prompting investigations into their biodegradation pathways .

Material Science

The unique properties of the compound have led to its exploration in material science, particularly in the development of novel polymers or coatings with specific functionalities, such as antimicrobial properties or enhanced durability against environmental stressors .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of various benzo[d]dioxin derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Environmental Impact Assessment

In an environmental study, researchers assessed the effects of sulfonamide compounds on aquatic ecosystems. The findings indicated that exposure to the compound led to alterations in microbial community structures and functions, raising concerns about its persistence and bioaccumulation in aquatic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Structure Highlights Molecular Formula Key Functional Groups Reported Applications
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide Sulfonamide, dihydrobenzo dioxin, hydroxyethyl, Cl, F C₁₇H₁₆ClFNO₅S Sulfonamide, ether, hydroxyl Hypothesized pesticide/pharmaceutical
3-chloro-N-phenyl-phthalimide () Phthalimide, Cl, phenyl C₁₄H₈ClNO₂ Imide, aromatic Polymer synthesis
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide () Benzamide, dihydrobenzo dioxin, Cl C₁₅H₁₂ClNO₃ Amide, ether Agrochemical intermediate
Prosulfuron () Sulfonamide, triazine, trifluoropropyl C₁₅H₁₆F₃N₅O₅S Sulfonamide, triazine Herbicide

Key Research Findings

Sulfonamide vs. Benzamide Functionality
  • The target compound’s sulfonamide group (R-SO₂-NH-R') is critical for hydrogen bonding with biological targets, such as enzymes or receptors, enhancing binding affinity compared to benzamide analogs (e.g., 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide ). Sulfonamides are widely utilized in herbicides (e.g., prosulfuron) due to their inhibition of acetolactate synthase (ALS) in plants .
  • Benzamide derivatives (e.g., diflubenzuron in ) typically act as chitin synthesis inhibitors in insects, suggesting that functional group substitution can redirect biological activity .
Role of Halogen Substituents
  • The 3-chloro and 4-fluoro substituents on the target compound’s benzene ring likely enhance electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. Similar halogenation patterns in prosulfuron (trifluoromethyl) improve herbicide potency and environmental persistence .
  • In contrast, 3-chloro-N-phenyl-phthalimide lacks fluorine but demonstrates utility in polymer synthesis due to its rigid imide structure and chloro substituent, which facilitates cross-linking reactions .
Impact of the Dihydrobenzo Dioxin Moiety
  • The 2,3-dihydrobenzo[b][1,4]dioxin ring in the target compound and 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide contributes to metabolic stability by reducing oxidative degradation. This moiety is absent in simpler sulfonamides like prosulfuron, which instead rely on triazine groups for bioactivity .
Hydroxyethyl Chain Effects

    Q & A

    Q. What synthetic routes are recommended for preparing 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via sulfonylation of the hydroxyethyl-dihydrobenzodioxin intermediate using 3-chloro-4-fluorobenzenesulfonyl chloride. Key steps include:
    • Step 1 : Activation of the hydroxyl group (e.g., using DCC/DMAP) to facilitate sulfonamide bond formation .
    • Step 2 : Optimization of solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield. Reaction monitoring via TLC or HPLC is critical .
    • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields >70% are achievable with rigorous moisture control .

    Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide derivative?

    • Methodological Answer : A multi-technique approach is recommended:
    • ¹H/¹³C NMR : Assign signals for the dihydrobenzodioxin ring (δ 4.2–4.5 ppm for dioxane protons) and sulfonamide NH (δ 7.8–8.2 ppm) .
    • FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹) and hydroxyl group (3400–3500 cm⁻¹) .
    • X-ray Crystallography : Resolve steric effects near the fluorobenzene moiety; data collection at low temperatures (100 K) improves resolution .

    Advanced Research Questions

    Q. How can contradictory bioactivity data for sulfonamide derivatives be resolved, particularly for this compound?

    • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
    • Bioactivity Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., acetazolamide for carbonic anhydrase) .
    • Purity Assessment : Use LC-MS to confirm >95% purity; trace solvents (e.g., DMF residues) can skew results .
    • Structural Analog Comparison : Test derivatives (e.g., replacing chloro/fluoro groups) to isolate pharmacophore contributions .

    Q. What computational methods predict the environmental fate and toxicity of this compound?

    • Methodological Answer : Use in silico tools to model:
    • Environmental Persistence : EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN models) .
    • Aquatic Toxicity : QSAR models (e.g., ECOSAR) to predict LC₅₀ for fish and Daphnia .
    • Metabolic Pathways : CypReact or GLORYx for Phase I/II metabolism predictions .

    Q. How can structural modifications enhance the compound’s selectivity for target receptors in medicinal chemistry?

    • Methodological Answer :
    • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., carbonic anhydrase IX). Focus on fluorobenzene’s electrostatic contributions .
    • SAR Analysis : Synthesize analogs with varied substituents (e.g., methyl, nitro groups) and compare IC₅₀ values .
    • Crystallographic Validation : Co-crystallize the compound with target proteins to validate binding modes .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

    • Methodological Answer :
    • Solubility Testing : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–10) to account for ionization .
    • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to Arrhenius predictions .
    • Counterion Screening : Test salts (e.g., sodium, hydrochloride) to improve aqueous stability .

    Experimental Design

    Q. What experimental framework is recommended for studying the compound’s ecological impact?

    • Methodological Answer : Adopt a tiered approach:
    • Tier 1 : Acute toxicity assays (e.g., Daphnia magna 48-h immobilization) .
    • Tier 2 : Chronic exposure studies (microcosms with algae, invertebrates) to assess bioaccumulation .
    • Tier 3 : Field trials in controlled ecosystems to monitor long-term effects on soil microbiota .

    Theoretical Framework Integration

    Q. How can density functional theory (DFT) enhance understanding of this compound’s reactivity?

    • Methodological Answer :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures .
    • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
    • Transition State Analysis : Identify activation barriers for hydrolysis or sulfonamide cleavage .

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